molecular formula C8H7BrClNO B567936 6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine CAS No. 1273666-30-0

6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B567936
CAS No.: 1273666-30-0
M. Wt: 248.504
InChI Key: CPOQLCLUXZJVHX-UHFFFAOYSA-N
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Future Directions

Benzofuran and its derivatives have attracted considerable attention in the field of drug invention and development due to their wide range of biological and pharmacological applications . Therefore, “6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine”, as a benzofuran derivative, may also have potential applications in these fields.

Preparation Methods

The synthesis of 6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine typically involves the bromination and chlorination of benzofuran derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the benzofuran ring . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Properties

IUPAC Name

6-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOQLCLUXZJVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=C(C=C2)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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